7-Nonylquinolin-8-ol

Catalog No.
S12293611
CAS No.
79494-12-5
M.F
C18H25NO
M. Wt
271.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nonylquinolin-8-ol

CAS Number

79494-12-5

Product Name

7-Nonylquinolin-8-ol

IUPAC Name

7-nonylquinolin-8-ol

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-10-16-13-12-15-11-9-14-19-17(15)18(16)20/h9,11-14,20H,2-8,10H2,1H3

InChI Key

PWMOFKKLPZETDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O

7-Nonylquinolin-8-ol is an organic compound belonging to the class of quinoline derivatives, characterized by a nonyl group attached to the quinoline structure at the 7-position and a hydroxyl group at the 8-position. This compound is a colorless or yellowish solid that exhibits significant chelating properties, allowing it to form stable complexes with various metal ions. The presence of both the nonyl group and the hydroxyl functional group contributes to its unique chemical behavior and potential applications in various fields.

The chemical reactivity of 7-Nonylquinolin-8-ol primarily involves its ability to act as a chelating agent. It can undergo several types of reactions:

  • Chelation Reaction: In aqueous solutions, 7-Nonylquinolin-8-ol can lose a proton from its hydroxyl group, forming a negatively charged quinolinato complex that readily binds metal ions such as copper, zinc, and iron.
  • Oxidation Reaction: Under certain conditions, the compound may be oxidized to form quinoline derivatives or other functionalized products.
  • Substitution Reaction: The nonyl group can participate in substitution reactions, allowing for further functionalization of the molecule.

7-Nonylquinolin-8-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: Similar to other hydroxyquinoline derivatives, it has demonstrated antimicrobial effects against various bacterial strains, making it a candidate for use in disinfectants and antiseptics.
  • Antioxidant Activity: The compound can act as an antioxidant, scavenging free radicals and potentially providing protective effects against oxidative stress.
  • Metal Ion Regulation: Its ability to chelate metal ions may also influence biological processes involving metal homeostasis, which is critical in cellular functions.

Several synthetic routes can be employed to produce 7-Nonylquinolin-8-ol:

  • Alkylation of Hydroxyquinoline: This method involves the alkylation of 8-hydroxyquinoline with nonyl bromide or another suitable alkyl halide in the presence of a base such as sodium hydride or potassium carbonate.
  • Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization reactions can be performed to form the quinoline ring followed by hydroxylation at the 8-position.
  • Grignard Reaction: The Grignard reagent derived from nonyl bromide can react with suitable carbonyl compounds followed by cyclization to yield 7-Nonylquinolin-8-ol.

7-Nonylquinolin-8-ol finds applications in various fields:

  • Analytical Chemistry: It is used as a chelating agent in analytical methods for detecting and quantifying metal ions in samples.
  • Pharmaceuticals: Due to its biological activity, it has potential applications in developing antimicrobial agents and antioxidants.
  • Agriculture: The compound may serve as a pesticide or herbicide due to its ability to interact with metal ions essential for plant growth.

Research into the interaction of 7-Nonylquinolin-8-ol with biological systems has revealed:

  • Metal Ion Binding Studies: It forms stable complexes with transition metals, which can affect their bioavailability and toxicity in biological systems.
  • Biochemical Pathways: Studies suggest that it may influence pathways involving metal-dependent enzymes or proteins due to its chelating properties.

Several compounds share structural similarities with 7-Nonylquinolin-8-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineBasic structure without alkyl substitutionWell-known chelator; used extensively in analytical chemistry.
5-Nitro-8-hydroxyquinolineContains a nitro group at position 5Exhibits antiprotozoal activity; used in pharmaceuticals.
2-MethylquinolineMethyl substitution at position 2Used in dye manufacturing; less biologically active compared to hydroxy derivatives.
QuinolineParent compound without hydroxyl or alkyl groupsLimited biological activity; mainly used as a solvent.

The uniqueness of 7-Nonylquinolin-8-ol lies in its combination of a long nonyl chain that enhances lipophilicity and solubility in organic solvents while maintaining the chelating properties associated with hydroxyquinoline derivatives. This makes it particularly valuable for applications requiring both solubility and metal ion interaction capabilities.

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

271.193614421 g/mol

Monoisotopic Mass

271.193614421 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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